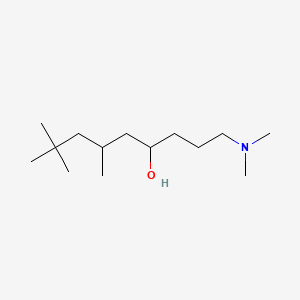![molecular formula C11H20O2 B14735002 [(1S,2S)-2-Hexylcyclopropyl]acetic acid CAS No. 4707-61-3](/img/structure/B14735002.png)
[(1S,2S)-2-Hexylcyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-Hexylcyclopropyl]acetic acid is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Hexylcyclopropyl]acetic acid typically involves the cyclopropanation of an appropriate hexyl-substituted alkene followed by functional group transformations to introduce the acetic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2S)-2-Hexylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted acetic acid derivatives.
Applications De Recherche Scientifique
[(1S,2S)-2-Hexylcyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1S,2S)-2-Hexylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S,2S)-2-Hexylcyclopropyl]methanol: Similar structure with a hydroxyl group instead of the acetic acid moiety.
[(1S,2S)-2-Hexylcyclopropyl]amine: Contains an amine group instead of the acetic acid moiety.
[(1S,2S)-2-Hexylcyclopropyl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness
[(1S,2S)-2-Hexylcyclopropyl]acetic acid is unique due to its specific combination of a cyclopropane ring, hexyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
4707-61-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-[(1S,2S)-2-hexylcyclopropyl]acetic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-9-7-10(9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10-/m0/s1 |
Clé InChI |
DSMAUFFXECFFMC-UWVGGRQHSA-N |
SMILES isomérique |
CCCCCC[C@H]1C[C@H]1CC(=O)O |
SMILES canonique |
CCCCCCC1CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


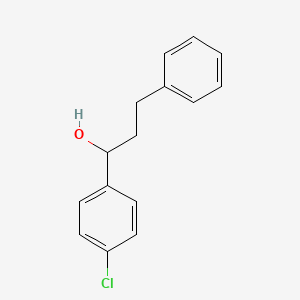
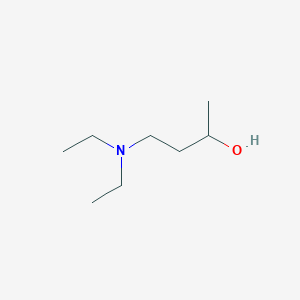
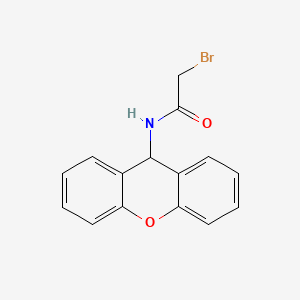
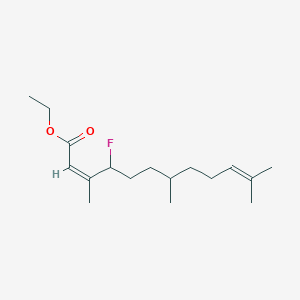

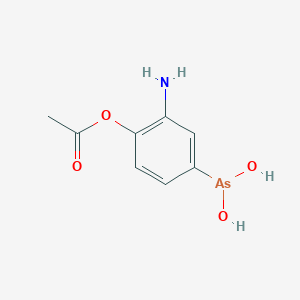

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
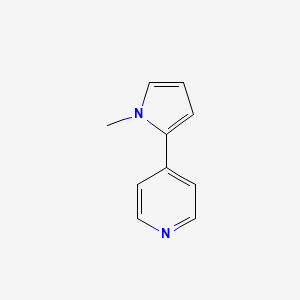
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
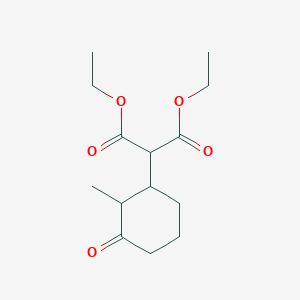
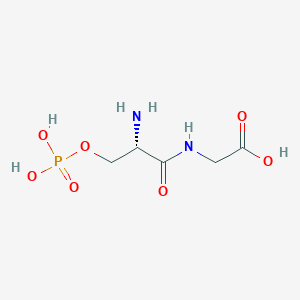
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
